N-[(2-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide
Description
N-[(2-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide is a compound that features both imidazole and furan moieties. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . Furans are another class of heterocyclic compounds, characterized by an oxygen atom in a five-membered ring, and are also widely used in various chemical industries .
Properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-9-13(2)22-16(12)17(21)19-10-14-5-3-4-6-15(14)20-8-7-18-11-20/h3-9,11H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJWXQZQKJMDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)NCC2=CC=CC=C2N3C=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of catalytic processes, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can be employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole and furan derivatives .
Scientific Research Applications
N-[(2-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The furan moiety can also contribute to the compound’s overall biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-[(2-imidazol-1-ylphenyl)methyl]-3,5-dimethylfuran-2-carboxamide: shares similarities with other imidazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of imidazole and furan moieties, which can impart distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
